molecular formula C12H16ClO4P B8711688 4-[(Diethoxyphosphoryl)-methyl]benzoyl chloride CAS No. 118578-91-9

4-[(Diethoxyphosphoryl)-methyl]benzoyl chloride

Cat. No. B8711688
Key on ui cas rn: 118578-91-9
M. Wt: 290.68 g/mol
InChI Key: HQXNAOPPIPWBRE-UHFFFAOYSA-N
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Patent
US06274571B1

Procedure details

3.94 Grams (20 millimoles) of 2-amino-5-bromo-benzonitrile, 2.22 g (22 millimoles) of triethylamine and 0.49 g (4 millimoles) of 4-dimethylaminopyridine were dissolved in 40 ml of dry dichloromethane, under ice-cooling there was added dropwise slowly 40 ml of dry dichloromethane solution of 5.81 g (20 millimoles) of 4-diethoxyphosphorylmethylbenzoyl chloride with stirring. The reaction was carried out at room temperature for 10 hours, to this reaction mixture was added 50 ml of water, then extracted with chloroform and the organic layer was dried over anhydrous sodium sulfate, next the solvent was removed by distillation under reduced pressure. Thus obtained residue was refined by means of a silica gel column chromatography (eluted with chloroform: ethyl acetate=1:2), recrystallized from benzen-n-hexane, there was obtained 2.94 g of diethyl 4-[N-(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate as colorless crystals.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5.81 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=1[C:4]#[N:5].C(N(CC)CC)C.[CH2:18]([O:20][P:21]([CH2:26][C:27]1[CH:35]=[CH:34][C:30]([C:31](Cl)=[O:32])=[CH:29][CH:28]=1)([O:23][CH2:24][CH3:25])=[O:22])[CH3:19].O>CN(C)C1C=CN=CC=1.ClCCl>[Br:10][C:7]1[CH:8]=[CH:9][C:2]([NH:1][C:31]([C:30]2[CH:34]=[CH:35][C:27]([CH2:26][P:21](=[O:22])([O:20][CH2:18][CH3:19])[O:23][CH2:24][CH3:25])=[CH:28][CH:29]=2)=[O:32])=[C:3]([C:4]#[N:5])[CH:6]=1

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
NC1=C(C#N)C=C(C=C1)Br
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.49 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
5.81 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling there
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate, next the solvent
CUSTOM
Type
CUSTOM
Details
was removed by distillation under reduced pressure
WASH
Type
WASH
Details
Thus obtained residue was refined by means of a silica gel column chromatography (eluted with chloroform: ethyl acetate=1:2)
CUSTOM
Type
CUSTOM
Details
recrystallized from benzen-n-hexane

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC(=O)C1=CC=C(CP(OCC)(OCC)=O)C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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